Praseodymium(III) trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Praseodymium(III) trifluoromethanesulfonate, also known as Praseodymium(III) triflate, is a water-tolerant Lewis acid . It is an efficient catalyst employed for the synthesis of α-aminonitrile, via condensation of aldehydes, amines, and trimethylsilyl cyanide .

Synthesis Analysis

This compound is used as a catalyst in various reactions. For instance, it has been employed as a catalyst for the Aldol reaction of silyl enol ethers with aldehydes .Molecular Structure Analysis

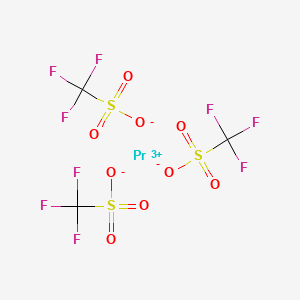

The molecular formula of this compound is (CF3SO3)3Pr . Its molecular weight is 588.12 g/mol . The SMILES string representation is [Pr+3]. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F .Chemical Reactions Analysis

This compound has been used as a catalyst in various chemical reactions. It was employed as a catalyst for the aqueous aza-Diels-Alder reactions of aldehydes and dienes . It was also used as a catalyst for the Aldol reaction of silyl enol ethers with aldehydes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 588.1 g/mol . It has 0 hydrogen bond donors, 18 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 587.76373 g/mol . The topological polar surface area is 197 Ų , and it has a complexity of 145 .Wissenschaftliche Forschungsanwendungen

Catalyst in Synthesis

Praseodymium trifluoromethanesulfonate is identified as an efficient and recyclable catalyst. It is particularly useful in the synthesis of α-aminonitrile through a one-pot, three-component condensation of aldehydes, amines, and trimethylsilyl cyanide at room temperature (De & Gibbs, 2005). Additionally, it catalyzes the solvent-free synthesis of pyrroles, specifically through Paal–Knorr condensation of 2,5-hexadione with primary amines, yielding excellent results (De, 2008).

Complex Formation

Praseodymium(III) trifluoromethanesulfonate plays a critical role in forming complexes with other compounds. For instance, it reacts with organofluorotitanate ligands to form complexes exhibiting coordination numbers of 12 in praseodymium and 11 in neodymium (Pevec et al., 2003). Similarly, it combines with N-substituted 1,3,5-triazacyclohexanes to form complexes with distinct crystal and molecular structures, as determined by X-ray diffraction (Köhn et al., 2002).

Structural Analysis

In a study focusing on the structure of this compound, it was found that trifluoromethanesulfonate anions form bridges in a colorless compound, leading to a nine-coordinate, distorted tricapped trigonal-prismatic environment around the PrIII atom (Apostolidis & Walter, 2012).

Spectroscopic Applications

Praseodymium-doped crystals, including lanthanum trifluoride, exhibit unique absorption and fluorescence spectra. This study demonstrated shifts in the center of gravity of each J level, correlating to changes in covalence in the chemical bonds of the praseodymium ion (Wong et al., 1963).

Environmental Applications

In environmental science, this compound is used for the removal of praseodymium ions from aqueous solutions. This involves the entrapment of brown seaweeds in polysulfone matrices, an effective method for sorption and regeneration for repeated applications (Vijayaraghavan & Jegan, 2015).

Wirkmechanismus

Target of Action

Praseodymium(III) trifluoromethanesulfonate, also known as Praseodymium(III) triflate, is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

This compound acts as a water-tolerant Lewis acid . It interacts with its targets by accepting electron pairs, thereby facilitating the breaking and forming of bonds during the reaction. This Lewis acidity is crucial for its catalytic activity.

Biochemical Pathways

As a catalyst, this compound is involved in several types of reactions, including asymmetric α-amination reactions, polymerization reactions, regioselective reductive ring opening reactions, intermolecular hydroamination reactions, Paal-Knorr condensation, Friedel-Crafts alkenylation, Friedel-Crafts acylation, and Biginelli reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency.

Result of Action

The primary result of this compound’s action is the efficient synthesis of various chemical products. For example, it has been employed for the synthesis of α-aminonitrile, via condensation of aldehydes, amines, and trimethylsilyl cyanide . It has also been used as a catalyst for the aqueous aza-Diels-Alder reactions of aldehydes and dienes, and the Aldol reaction of silyl enol ethers with aldehydes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its water-tolerant nature allows it to function effectively in aqueous environments . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Praseodymium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise require more extreme conditions. For instance, it has been used in asymmetric α-amination reactions, polymerization reactions, and regioselective reductive ring-opening reactions . The nature of these interactions typically involves the activation of substrates through coordination to the praseodymium ion, thereby lowering the activation energy required for the reaction to proceed.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can enhance the efficiency of biochemical pathways, leading to increased production of specific metabolites. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby modulating cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves coordination to the praseodymium ion, which can induce conformational changes in the enzyme, thereby affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its catalytic activity over extended periods. Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation, thereby reducing its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress or disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by enhancing the activity of specific enzymes, leading to increased production of certain metabolites. Additionally, this compound can modulate the levels of metabolites by influencing the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects. The distribution of this compound within cells is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence metabolic processes and energy production. The precise localization of this compound within cells is essential for its catalytic activity and overall biochemical effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Praseodymium(III) trifluoromethanesulfonate can be achieved through a metathesis reaction between Praseodymium(III) chloride and sodium trifluoromethanesulfonate.", "Starting Materials": [ "Praseodymium(III) chloride", "Sodium trifluoromethanesulfonate" ], "Reaction": [ "Dissolve Praseodymium(III) chloride in water to form a clear solution.", "Add sodium trifluoromethanesulfonate to the solution and stir for several hours.", "Filter the resulting precipitate and wash with water to remove any impurities.", "Dry the product under vacuum to obtain Praseodymium(III) trifluoromethanesulfonate as a white powder." ] } | |

| 52093-27-3 | |

Molekularformel |

CHF3O3PrS |

Molekulargewicht |

290.99 g/mol |

IUPAC-Name |

praseodymium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Pr/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI-Schlüssel |

DXZODPQHLDOQFU-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pr+3] |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)O.[Pr] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)

![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)